Thymopentin monoacetate

説明

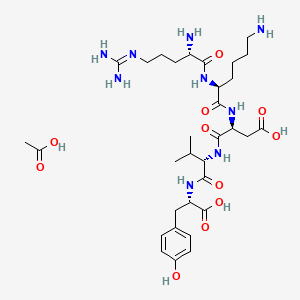

Thymopentin (acetate), chemically known as N-[N-[N-[Nα-L-arginyl-L-lysyl]-L-α-aspartyl]-L-glutaminyl]-L-tyrosine, is an organic compound composed of five amino acids: arginine, lysine, aspartic acid, glutamine, and tyrosine. Its molecular formula is C30H49N9O9. Thymopentin primarily serves as an immunomodulatory agent .

準備方法

Synthetic Routes: Thymopentin is synthesized as a peptide composed of the five amino acids mentioned earlier. The chemical structure consists of N-[N-[N-[Nα-L-arginyl-L-lysyl]-L-α-aspartyl]-L-glutaminyl]-L-tyrosine. The synthesis involves peptide bond formation between these amino acids.

Reaction Conditions: The synthetic process typically occurs under anhydrous and solvent-free conditions. Thymopentin is produced with high purity, and its content should be within the range of 97.0% to 103.0% .

化学反応の分析

チモペンテインは、その特定のペプチド構造のために、広範な化学反応を起こしません。ただし、加水分解反応または他の生体分子との相互作用に関与する可能性があります。

4. 科学研究への応用

チモペンテインは、さまざまな科学分野で応用されています。

免疫学: チモペンテインは、特に T 細胞の分化において、免疫応答を調節します。

医学: 免疫療法および自己免疫疾患における潜在的な役割について調査されています。

科学的研究の応用

Thymopentin finds applications in various scientific fields:

Immunology: Thymopentin modulates immune responses, particularly T-cell differentiation.

Medicine: It has been investigated for its potential in immunotherapy and autoimmune diseases.

Stem Cell Research: Thymopentin enhances the generation of T-cell lineage from human embryonic stem cells (hESCs).

作用機序

チモペンテインの作用機序には以下が含まれます。

T 細胞の分化: プレチモサイト (Thy-1-) の成熟 T 細胞 (Thy-1+) への変換を選択的に誘導します。

神経伝達: チモペンテインは、神経筋伝達に影響を与えます。

B 細胞の抑制: B 細胞の分化を抑制します.

類似化合物との比較

チモペンテインは、その特定のアミノ酸配列のためにユニークです。スプレニン (TP-III) などの他の胸腺ペプチドと類似点を共有しています。さらなる研究により、同様の特性を持つ追加の化合物が明らかになる可能性があります。

生物活性

Thymopentin monoacetate (TP5) is a synthetic pentapeptide derived from thymopoietin, exhibiting significant immunomodulatory properties. This article explores the biological activities of TP5, focusing on its effects on immune cell maturation, potential therapeutic applications in cancer treatment, and its role in modulating immune responses in various diseases.

Overview of this compound

Thymopentin is composed of five amino acids: threonine, serine, valine, alanine, and glycine. Its primary function is to mimic the activity of thymopoietin, a hormone crucial for T-cell development and differentiation. TP5 has been shown to enhance the immune response by promoting the maturation of T cells and natural killer (NK) cells while also modulating the activity of T helper cells .

Immunomodulation

TP5 acts by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances T-cell activity and regulates T-cell subset proportions. This dual action can lead to improved immune responses against pathogens and malignancies .

Dendritic Cell Maturation

Research indicates that TP5 significantly influences dendritic cells (DCs), which are pivotal in initiating immune responses. A study demonstrated that TP5 up-regulated the expression of co-stimulatory molecules (CD40, CD80, CD86) and major histocompatibility complex (MHC) class II molecules on bone-marrow-derived dendritic cells (BMDCs). This up-regulation correlates with increased production of pro-inflammatory cytokines such as IL-12 and TNF-α, enhancing DC-driven T-cell proliferation .

Cancer Treatment

TP5 has emerged as a promising agent in cancer therapy due to its ability to inhibit cancer stem cells and enhance the efficacy of chemotherapeutic agents. Notably, a 2022 study highlighted TP5's role in reducing stemness markers (CD24, CD44, CD133) in colon cancer cells, thereby increasing their sensitivity to oxaliplatin—a common chemotherapeutic drug. The study reported that TP5 did not directly inhibit cell proliferation but significantly enhanced the cytotoxic effects of oxaliplatin by modulating stemness-related signaling pathways .

Autoimmune Diseases

TP5 has been utilized in treating autoimmune conditions such as multiple sclerosis and atopic dermatitis. A case report documented its use in a patient with atypical multiple sclerosis, suggesting potential benefits in modulating immune responses in autoimmune disorders .

Case Studies

-

Multiple Sclerosis

A 58-year-old male with atypical multiple sclerosis showed improvement after treatment with TP5. The case highlighted its potential as an adjunct therapy for managing autoimmune diseases through immune modulation . -

Colon Cancer

In vitro studies demonstrated that TP5 reduced the viability of colon cancer stem cells while enhancing the effects of oxaliplatin. The combination therapy approach suggests that TP5 may serve as an effective adjuvant in cancer treatment protocols .

Summary of Research Findings

特性

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTISBKUCLDRGF-ADVSENJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237615 | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-88-7 | |

| Record name | Thymopentin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。